Physicochemical Differentiation: Lipophilicity and Polarity Comparison of 6-Fluoro vs. 4-Chlorophenyl Analog
The target compound (6-fluoro, 5-phenyl) has a computed logP of approximately 3.20–4.23 and tPSA of ~65–71 Ų, placing it within favorable oral drug-likeness space [1]. Its closest commercially cataloged analog, the 4-chlorophenyl derivative (CAS 862976-43-0), has a significantly higher computed XLogP3 of 4.8, indicating greater lipophilicity that may affect aqueous solubility, plasma protein binding, and nonspecific tissue distribution [2]. This 0.6–1.6 log unit difference in lipophilicity is pharmacokinetically meaningful and supports differentiated selection when target tissue penetration vs. systemic clearance must be optimized.
| Evidence Dimension | Computed lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | clogP ~3.20 (sildrug server) to 4.229 (ZINC); tPSA 65–71 Ų [1] |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 862976-43-0): XLogP3 = 4.8 [2] |
| Quantified Difference | ΔlogP ≈ 0.6–1.6 units (4-chlorophenyl analog more lipophilic) |
| Conditions | Computed values from ZINC20 and PubChem; not experimentally measured logD |
Why This Matters
A logP difference exceeding 0.5 units is considered significant for ADME prediction; the lower lipophilicity of the 6-fluoro-phenyl compound may reduce off-target binding and improve developability relative to the 4-chlorophenyl analog for oral drug programs.
- [1] ZINC20 Database. ZINC4035688. clogP 4.229, tPSA 65 Ų. sildrug.ibb.waw.pl: clogP 3.20, tPSA 70.71 Ų. Accessed 2026. View Source
- [2] Kuujia.com. CAS 862976-43-0: 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine. XLogP3: 4.8. PubChem CID 7110065. View Source
